molecular formula C5H10ClNO B8250529 (5R)-5-methylpyrrolidin-3-onehydrochloride

(5R)-5-methylpyrrolidin-3-onehydrochloride

Cat. No.: B8250529
M. Wt: 135.59 g/mol
InChI Key: XQFHSNODCITTNM-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Methylpyrrolidin-5-one hydrochloride is a chemical compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylpyrrolidin-5-one hydrochloride typically involves the reaction of 2-methylpyrrolidin-5-one with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. One common method involves the use of thionyl chloride (SOCl2) to convert the hydroxyl group of the pyrrolidinone to a chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of ®-2-Methylpyrrolidin-5-one hydrochloride may involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylpyrrolidin-5-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

®-2-Methylpyrrolidin-5-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Methylpyrrolidin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-Methylpyrrolidin-5-one hydrochloride include other pyrrolidinone derivatives such as:

  • 2-Pyrrolidinone
  • N-Methyl-2-pyrrolidinone
  • 2-Methyl-1-pyrrolidinone

Uniqueness

What sets ®-2-Methylpyrrolidin-5-one hydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the hydrochloride salt. This unique combination of features can result in distinct chemical properties and biological activities, making it a valuable compound for specialized applications .

Properties

IUPAC Name

(5R)-5-methylpyrrolidin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFHSNODCITTNM-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.